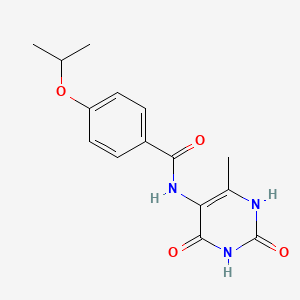
ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate is a chemical compound with the molecular formula C16H17ClN2O3. It is commonly used in scientific research for its potential therapeutic applications.
作用机制
The exact mechanism of action of ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
Ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, it has been shown to inhibit the growth of various bacterial strains by disrupting their cell membrane and inhibiting their metabolic processes.
实验室实验的优点和局限性
One of the main advantages of using ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate in lab experiments is its potent therapeutic potential. It has been shown to have anti-inflammatory, anticancer, and antimicrobial properties, making it a versatile compound for various research applications. However, one limitation of using this compound is its potential toxicity. It is important to use the compound in appropriate concentrations and to conduct toxicity studies to ensure its safety.
未来方向
There are several future directions for research on ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate. One area of research could be to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another area of research could be to develop more potent analogs of the compound with improved therapeutic potential. Additionally, the compound could be tested in animal models to evaluate its efficacy and safety in vivo.
合成方法
Ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate can be synthesized using a reaction between 4-chloro-2-methylquinoline-3-carboxylic acid, ethyl acetoacetate, and acetic anhydride. The reaction is catalyzed by p-toluenesulfonic acid and is carried out under reflux conditions. The final product is obtained by purification through column chromatography.
科学研究应用
Ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anticancer, and antimicrobial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been tested against various bacterial strains and has shown potent antibacterial activity.
属性
IUPAC Name |
ethyl 4-chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-4-22-17(21)12-6-8-15-14(9-12)16(18)13(11(3)19-15)7-5-10(2)20/h6,8-9H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYKIJOFDOXRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C(N=C2C=C1)C)CCC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid ethyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5801735.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5801743.png)
![7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801751.png)


![ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5801791.png)


![N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5801816.png)


